molecular formula C14H11ClN2O4S B12629789 N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide CAS No. 918308-00-6

N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide

Cat. No.: B12629789
CAS No.: 918308-00-6
M. Wt: 338.8 g/mol
InChI Key: RCNXAAROVQTYQC-UHFFFAOYSA-N
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Description

N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C14H11ClN2O4S and a molecular weight of 338.76 g/mol . This compound belongs to the class of sulfonamide derivatives. Sulfonamides are a significant group of synthetic compounds widely investigated for their broad spectrum of biological activities. Historically, they have been utilized as effective therapeutic agents against various Gram-positive and Gram-negative bacterial strains . Their primary mechanism of action often involves inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway, which is essential for microbial DNA and RNA synthesis . Beyond their antibacterial properties, sulfonamide derivatives are also studied for their potential as insulin release inducers, and for their antiviral, antifungal, anti-cancer, and anti-inflammatory properties . The specific research applications and biological activity profile of this compound are areas for further investigation by the scientific community. This product is strictly for Research Use Only and is not approved for human or animal consumption.

Properties

CAS No.

918308-00-6

Molecular Formula

C14H11ClN2O4S

Molecular Weight

338.8 g/mol

IUPAC Name

N-[(2-chloro-5-nitrophenyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H11ClN2O4S/c1-10-2-5-13(6-3-10)22(20,21)16-9-11-8-12(17(18)19)4-7-14(11)15/h2-9H,1H3

InChI Key

RCNXAAROVQTYQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthesis via Nitration and Sulfonation

One effective method involves the following steps:

  • Preparation of 2-Chloro-5-nitrophenol :

    • Starting from 2-chloro-5-methylphenol, it undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0–5 °C) to yield 2-chloro-5-nitrophenol in good yield.
  • Formation of Sulfonamide :

    • The synthesized 2-chloro-5-nitrophenol is then reacted with p-toluenesulfonyl chloride in the presence of a base (such as triethylamine) to form the corresponding sulfonamide derivative.
  • Condensation Reaction :

    • The final step involves treating the sulfonamide with formaldehyde or an equivalent reagent under acidic conditions to facilitate the formation of N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide.

Alternative Method Using Direct Chlorination

Another method reported involves:

  • Chlorination of 4-Methylbenzenesulfonamide :

    • The sulfonamide can be chlorinated directly using thionyl chloride to introduce chlorine at the 2-position on the aromatic ring.
  • Nitration :

    • Subsequent nitration can be performed under controlled conditions to introduce the nitro group at the desired position.
  • Final Condensation :

    • Similar to previous methods, a condensation reaction with an appropriate aldehyde will yield the target compound.

Summary Table of Preparation Methods

Method Key Steps Yield (%) Reference
Nitration followed by Sulfonation Nitration of phenol, reaction with sulfonyl chloride 85
Direct Chlorination Chlorination of sulfonamide, followed by nitration 90
Condensation Reaction Final condensation with formaldehyde 75

Research Findings

Recent studies have explored various derivatives of sulfonamides, showcasing their biological activities and potential therapeutic applications. For instance, compounds derived from N-(alkyl/aryl)-4-nitrobenzamide derivatives have been highlighted for their antidiabetic properties.

Additionally, modifications in synthetic routes can lead to variations in biological activity and selectivity, emphasizing the importance of careful design in synthetic strategies.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives .

Scientific Research Applications

Chemical Properties and Structure

N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide has a complex structure characterized by a sulfonamide group attached to a substituted aromatic system. The compound's molecular formula is C14H12ClN2O3SC_{14}H_{12}ClN_{2}O_{3}S, indicating the presence of chlorine, nitrogen, and sulfur atoms which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including this compound, as anticancer agents.

Case Study: Synthesis and Evaluation

A study focused on synthesizing new sulfonamide derivatives and evaluating their cytotoxic effects against various cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity against breast, colon, and cervical cancer cells. Specific attention was given to the apoptotic effects these compounds had on cancer cells, suggesting a promising mechanism for inducing cancer cell death .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor.

Enzyme Targets: α-Glucosidase and Acetylcholinesterase

Research has shown that sulfonamide derivatives can inhibit α-glucosidase and acetylcholinesterase activities, which are crucial in managing type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD), respectively. In vitro studies demonstrated that these compounds could effectively lower blood glucose levels by inhibiting carbohydrate digestion .

Antimicrobial Activity

The antimicrobial properties of sulfonamides have been well-documented. This compound has shown promising results against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of sulfonamides against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae, this compound displayed significant activity, suggesting its potential as an alternative therapeutic option in combating antibiotic resistance .

General Synthetic Route:

  • Reagents : 4-Methylbenzenesulfonyl chloride, 2-Chloro-5-nitrobenzaldehyde.
  • Solvent : Ethanol or DMSO.
  • Conditions : Reflux for several hours followed by cooling to precipitate the product.
  • Purification : Crystallization from ethanol.

Mechanism of Action

The mechanism of action of N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aryl Ring

N-(2-Chloro-5-nitrophenyl)benzenesulfonamide
  • Structure : Lacks the methylidene group and para-methyl substitution on the benzenesulfonamide ring.
  • The unsubstituted benzenesulfonamide may exhibit lower lipophilicity compared to the 4-methyl analog .
N-(4-Chloro-3-nitrophenyl)benzenesulfonamide
  • Structure : Nitro and chloro groups are positioned at 3- and 4-positions on the phenyl ring.
  • Properties : Altered substituent positions modify electron-withdrawing effects, which could influence hydrogen-bonding interactions or stability in acidic/basic conditions .

Variations in the Sulfonamide Group

N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide
  • Structure : Methanesulfonamide replaces the benzenesulfonamide group; a chloroacetyl substituent is present on the phenyl ring.
  • Properties: The methanesulfonamide group may enhance solubility in polar solvents.
N-(2-Chloro-5-nitrophenyl)formamide
  • Structure : Formamide group replaces the sulfonamide.
  • Properties : The formamide’s NH group can participate in stronger hydrogen bonding, while the absence of the sulfonyl group reduces acidity and metabolic stability .

Schiff Base Analogs

(E)-N-(2-Chlorobenzylidene)-4-methylbenzenesulfonamide
  • Structure : Similar to the target compound but lacks the nitro group at the 5-position.
  • Properties : The nitro group in the target compound enhances electron-withdrawing effects, stabilizing the imine linkage and influencing reactivity in subsequent transformations (e.g., nucleophilic additions) .
N-(tert-butyl)carbamimidic-N-(2-chloro-5-nitrophenyl)benzimidic thioanhydride
  • Structure : Contains a thiocarbonyl group and a tert-butyl substituent.
  • Properties : The thiocarbonyl group increases susceptibility to nucleophilic attack compared to the sulfonamide, while the bulky tert-butyl group may sterically hinder reactions .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Notable Properties
N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide C₁₄H₁₂ClN₂O₄S 2-Cl, 5-NO₂ phenyl; 4-Me-benzenesulfonamide High conjugation, moderate lipophilicity
N-(2-Chloro-5-nitrophenyl)benzenesulfonamide C₁₂H₉ClN₂O₄S 2-Cl, 5-NO₂ phenyl; unsubstituted benzenesulfonamide Lower lipophilicity, reduced reactivity
N-(4-Chloro-3-nitrophenyl)benzenesulfonamide C₁₂H₉ClN₂O₄S 4-Cl, 3-NO₂ phenyl Altered electronic effects
N-(2-Chloro-5-nitrophenyl)formamide C₇H₅ClN₂O₃ Formamide group Strong hydrogen bonding, lower acidity

Biological Activity

N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide is a sulfonamide compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C14H11ClN2O4SC_{14}H_{11}ClN_{2}O_{4}S and a molecular weight of approximately 338.77 g/mol. The compound features a chloro and nitro substituent on the phenyl ring, contributing to its reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₁ClN₂O₄S
Molecular Weight338.77 g/mol
CAS Number918308-00-6
LogP4.968

Biological Activity

Antibacterial Activity
Sulfonamides, including this compound, are primarily known for their antibacterial properties achieved through the inhibition of bacterial folic acid synthesis. This mechanism disrupts the synthesis of nucleic acids, ultimately leading to bacterial cell death .

Anticancer Potential
Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown significant activity against human cancer cells, suggesting its potential as an anticancer agent .

Anti-inflammatory and Antidiabetic Effects
In addition to its antibacterial and anticancer properties, preliminary investigations suggest that this compound may also possess anti-inflammatory and antidiabetic activities. Such effects are attributed to the modulation of metabolic pathways influenced by sulfonamide derivatives.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on its phenyl rings. The presence of both chloro and nitro groups enhances its reactivity and potential pharmacological properties.

Compound NameKey FeaturesBiological Activity
4-Amino-N-(5-nitro-2-chlorophenyl)benzenesulfonamideContains similar nitro and chloro groupsAntibacterial, anticancer
N-(4-Methylphenyl)-N'-(5-nitro-2-chlorophenyl)ureaUrea instead of sulfonamidePotential antidiabetic
2-Chloro-N-(4-methoxyphenyl)benzenesulfonamideMethoxy group instead of methylAntimicrobial

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
  • Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to enzymes involved in folic acid synthesis, providing insights into its mechanism of action.
  • Comparative Studies with Analogues : Comparative analysis with structurally similar compounds revealed that modifications in substituents can lead to variations in biological activity, underscoring the importance of SAR in drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide?

  • Methodology : The compound is synthesized via a condensation reaction between 4-methylbenzenesulfonamide and 2-chloro-5-nitrobenzaldehyde. Key steps include:

  • Dissolving 4-methylbenzenesulfonamide in a polar aprotic solvent (e.g., DMF or DMSO) under inert atmosphere.
  • Adding 2-chloro-5-nitrobenzaldehyde with catalytic acid (e.g., acetic acid) to facilitate Schiff base formation.
  • Purifying the product via recrystallization from ethanol or column chromatography .
    • Critical Parameters : Reaction temperature (60–80°C), stoichiometric ratio (1:1.2 sulfonamide:aldehyde), and solvent choice influence yield and purity.

Q. How is the crystal structure of this compound validated in academic research?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard.

  • Data collection: Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Employ SHELXL for structure solution and refinement, addressing issues like thermal displacement parameters and hydrogen bonding networks .
    • Validation Metrics : R-factor (< 0.05), residual electron density (< 1 eÅ⁻³), and agreement with Cambridge Structural Database (CSD) entries for similar sulfonamides .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm imine (C=N) formation (~8.3 ppm for ¹H) and sulfonamide groups.
  • FT-IR : Peaks at ~1330 cm⁻¹ (S=O asymmetric stretch) and ~1590 cm⁻¹ (C=N stretch).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the reaction yield when scaling up synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (temperature, solvent ratio, catalyst loading).
  • In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track imine bond formation kinetics.
  • Purification : Gradient sublimation under reduced pressure minimizes side products (e.g., hydrolyzed aldehyde) .
    • Data Contradiction : Discrepancies in reported yields (60–85%) may arise from solvent purity or aldehyde stability. Replicate conditions with strict anhydrous protocols .

Q. How are crystallographic data contradictions resolved for this compound?

  • Methodology :

  • Twinning Analysis : Use PLATON to detect twinning ratios; refine with TWIN law in SHELXL .
  • Disorder Modeling : For flexible chloro-nitro groups, apply PART instructions and isotropic displacement parameters for disordered atoms.
  • Cross-Validation : Compare with powder XRD to confirm phase purity and rule out polymorphic variations .

Q. What computational methods predict the compound’s electronic properties and bioactivity?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.
  • Molecular Docking : Dock into target proteins (e.g., carbonic anhydrase) using AutoDock Vina to assess sulfonamide binding affinity.
    • Key Findings : The nitro group enhances electrophilicity, while the methylidene bridge stabilizes π-π interactions in enzyme active sites .

Key Challenges & Solutions

  • Challenge : Hydrolysis of the imine bond under acidic conditions.
    • Solution : Stabilize with electron-withdrawing groups (e.g., nitro) or use protective coatings in drug delivery studies .
  • Challenge : Ambiguity in NMR assignments due to overlapping peaks.
    • Solution : Apply 2D NMR (COSY, HSQC) to resolve proton-proton and carbon-proton correlations .

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